N-Methylanthranilate

Sensory analysis Wine chemistry Odor threshold

N-Methylanthranilate (MNA; dimethyl anthranilate; methyl 2-(methylamino)benzoate; CAS 85-91-6) is a secondary amino-substituted benzoate ester of the anthranilate class. It is a methyl ester derived from the condensation of N-methylanthranilic acid with methanol.

Molecular Formula C8H8NO2-
Molecular Weight 150.15 g/mol
CAS No. 119-68-6
Cat. No. B085802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylanthranilate
CAS119-68-6
Molecular FormulaC8H8NO2-
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C(=O)O
InChIInChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)/p-1
InChIKeyWVMBPWMAQDVZCM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.2 mg/mL at 20 °C

N-Methylanthranilate (MNA) Procurement: Compound Class and Baseline Technical Specifications


N-Methylanthranilate (MNA; dimethyl anthranilate; methyl 2-(methylamino)benzoate; CAS 85-91-6) is a secondary amino-substituted benzoate ester of the anthranilate class. It is a methyl ester derived from the condensation of N-methylanthranilic acid with methanol [1]. This compound is a pale yellow to colorless fluorescent liquid at room temperature (melting point 17-19°C) with a boiling point of 256°C at atmospheric pressure . MNA occurs naturally as a major volatile constituent in mandarin (Citrus reticulata) peel oil and petitgrain oils, where it can constitute 50-76.5% of the leaf essential oil [2].

Aldehyde-compatible fragrance blends where Schiff base formation must be avoided
IFRA-restricted leave-on applications requiring phototoxicity risk review
Citrus/mandarin flavor profiles with berry nuance differentiation from Concord grape

Why Generic Anthranilate Substitution Fails: N-Methylanthranilate-Specific Procurement Considerations


Within the anthranilate ester class, methyl anthranilate (MA; CAS 134-20-3) and dimethyl anthranilate (MNA; CAS 85-91-6) are chemically distinct entities with divergent functional behavior in formulated products. MA possesses a primary amine group capable of undergoing Schiff base condensation with aldehydes, whereas MNA's secondary amine lacks this reactivity [1]. This single methylation fundamentally alters shelf-life stability in aldehyde-containing fragrance blends and precludes the formation of softer, longer-lasting Schiff base odorants. Furthermore, MNA is subject to IFRA phototoxicity restrictions not applied to MA, directly impacting regulatory compliance in leave-on personal care products [2]. Substituting MA for MNA without accounting for these differences will alter both the temporal odor profile and the regulatory dossier of the final formulation.

Target: MNA Secondary amine – no Schiff base formation with aldehydes, preserving odor profile over time
Potential Substitute: MA Primary amine – forms Schiff bases with aldehydes, may progressively alter blend character
Target: MNA IFRA restricted for phototoxicity; requires concentration limits in leave-on products
Potential Substitute: MA Unrestricted under IFRA; may not trigger phototoxicity review in cosmetic applications

Quantitative Differentiation Evidence for N-Methylanthranilate (85-91-6) Against Closest Analogs


Sensory Threshold Parity in Wine: MNA vs. MA vs. EA Direct Comparison

In a controlled sensory study of anthranilate esters in wine, the odor thresholds of methyl anthranilate (MA), ethyl-o-aminobenzoate (EA), and dimethyl anthranilate (MNA) were directly compared using a three-alternative forced-choice method. All three compounds exhibited odor thresholds within the identical narrow range of 5 μg/L to 10 μg/L [1]. In a separate wine matrix analysis, the rejection threshold for methyl anthranilate—the concentration at which consumers reject the wine due to 'foxy' labrusca character—was determined to be approximately 300 μg/L [2]. This indicates that while MNA and MA share similar detection sensitivity, MA's characteristic Concord grape note drives consumer rejection at quantifiably higher concentrations in wine applications.

Sensory Threshold Parity
Head-to-head
5–10 µg/L for MNA, MA, EA
No significant difference in detection
MNA matches MA sensitivity; supports substitution where Concord grape note is undesirable
Wine matrix; forced-choice sensory panel
Sensory analysis Wine chemistry Odor threshold

Schiff Base Reactivity: MNA (Non-Reactive) vs. MA (Reactive) Formulation Stability

The primary amine group of methyl anthranilate (MA) readily undergoes Schiff base condensation with aldehydes in fragrance formulations, forming imines that progressively soften aldehyde impact and alter blend character over time. In contrast, MNA's secondary N-methylamine lacks a reactive hydrogen and therefore does not form Schiff bases with aldehydes [1]. Industry technical documentation confirms that 'Dimethyl Anthranilate is similar in use to Methyl Anthranilate, but it will not form Schiff bases with the aldehydes and has little or no tendency to discolour' [2]. This distinction is critical for formulations containing vanillin, hydroxycitronellal, cinnamaldehyde, or other reactive aldehydes where temporal odor stability is required.

Schiff Base Reactivity
Class-level inference
Non-reactive
Secondary amine lacks reactive hydrogen
Essential for aldehyde-containing formulations where odor stability over time is required
MA primary amine forms Schiff bases
Fragrance chemistry Schiff base Formulation stability

Rodent Palatability: MNA vs. MA Equivalent Repellency at 25 g/kg Feed

In a no-choice experimental design evaluating bird repellent additives for rodent palatability, both methyl anthranilate (MA) and dimethyl anthranilate (MNA) were tested at identical incorporation rates of 25 g/kg in bait. Both compounds reduced bait consumption by Rattus norvegicus to statistically equivalent degrees [1]. The study concluded that these anthranilate derivatives exhibit comparable aversive properties in mammals at this concentration. Notably, a 1991 avian repellency study further concluded that MA is an economical alternative to DMA (MNA) for bird repellent feed additive applications, though species-specific factors may influence efficacy [2].

Rodent Palatability
Head-to-head
25 g/kg feed – equivalent reduction
vs. MA (25 g/kg) and Cinnamamide (2.5 g/kg)
MNA and MA functionally interchangeable for rodent repellency; cost/availability may guide choice
Rattus norvegicus no-choice assay
Rodent repellent Palatability Pest management

IFRA Phototoxicity Restriction: MNA Restricted vs. MA Unrestricted Regulatory Status

Dimethyl anthranilate (MNA) is subject to an International Fragrance Association (IFRA) restriction standard due to its phototoxic potential, whereas methyl anthranilate (MA) is not similarly restricted [1]. Industry documentation confirms that 'dimethyl anthranilate itself is phototoxic' and for cutaneous applications, reformulation without dimethyl anthranilate may be the optimal approach [2]. This regulatory divergence directly impacts maximum permitted use levels in leave-on skin applications and requires quantitative adjustment of formulation concentrations for compliance.

IFRA Phototoxicity Status
Class-level inference
Restricted
Leave-on skin applications
Requires concentration limit compliance; MA is unrestricted as alternative
Givaudan technical documentation
Regulatory compliance IFRA standards Phototoxicity

Spotted Wing Drosophila Repellency: MNA Demonstrates Field Efficacy at 3-5 m Range

In a 2024 study screening fourteen potential repellents against spotted wing drosophila (Drosophila suzukii), methyl N,N-dimethylanthranilate (MNA) was identified among compounds that repelled winter morphs at one or more of the doses tested in laboratory assays [1]. The study demonstrated that MNA, when formulated in dispensers, reduced emergence of D. suzukii in a strawberry crop over a 3-5 m range [2]. The research concluded that ethyl propionate and methyl N,N-dimethylanthranilate may protect strawberry crops against D. suzukii and recommended future testing in 'push-pull' strategies combining repellents with attractants .

D. suzukii Field Repellency
Head-to-head
3–5 m operational range
Reduced emergence in strawberry crop
Supports IPM procurement; identified among 14 candidates as effective repellent
Field trial; dispenser formulation
Agricultural repellent Drosophila suzukii Crop protection

Animal Feed Safety Limits: MNA vs. MA Differentiated Maximum Safe Concentrations

The European Food Safety Authority (EFSA) evaluated anthranilate derivatives (chemical group 27) for use as flavorings in animal feed. For methyl-N-methylanthranilate (MNA), the proposed upper use level of 5 mg/kg complete feed was determined to be unsafe for piglets; consequently, the highest feed concentration safe for all animal species other than avian species is 4 mg/kg complete feed [1]. In contrast, for methyl anthranilate (MA), proposed use levels of 5 to 25 mg/kg complete feed were determined safe in non-avian species with a margin of safety up to three [2]. Both compounds were found contra-indicated for use in avian species. The EFSA concluded that simultaneous administration of either substance in feed and water, or simultaneous use of both compounds, is not considered safe without proportional concentration reduction [3].

Feed Safety Limit
Reported
4 mg/kg complete feed
Non-avian species
MNA safe limit ~6.25× lower than MA; crucial for feed formulation economics
EFSA assessment; not for avian species
Feed additive Safety assessment Regulatory toxicology

Evidence-Backed Application Scenarios for N-Methylanthranilate Procurement


Aldehyde-Containing Fragrance Formulations Requiring Stable Odor Profile

MNA is the preferred anthranilate ester for fragrance formulations containing reactive aldehydes (e.g., vanillin, hydroxycitronellal, cinnamaldehyde) where Schiff base formation would alter the intended odor character over time. Unlike methyl anthranilate (MA), MNA's secondary amine structure does not form Schiff bases, maintaining consistent aldehyde impact throughout product shelf-life [1]. This makes MNA essential for fine fragrance and personal care products where formula fidelity is critical. However, formulators must account for MNA's IFRA phototoxicity restriction status when designing leave-on skin applications [2].

Spotted Wing Drosophila (D. suzukii) Integrated Pest Management Programs

MNA has demonstrated field-level repellency against spotted wing drosophila (Drosophila suzukii), an economically significant invasive pest of soft fruit crops. In strawberry field trials, MNA formulated in dispensers reduced pest emergence over a 3-5 m range [1]. The compound was identified among effective repellents in a screening of 14 candidates and is recommended for evaluation in 'push-pull' strategies combining repellents with attractants [2]. Procurement for agricultural repellent applications should consider MNA's proven field efficacy at operational ranges of 3-5 m, distinguishing it from less-tested anthranilate alternatives.

Animal Feed Flavoring Within EFSA-Compliant Safety Limits

For animal feed flavoring applications in non-avian species, MNA may be used at concentrations not exceeding 4 mg/kg complete feed to ensure safety across all species [1]. This limit is substantially lower than the 5-25 mg/kg permitted for methyl anthranilate (MA), requiring careful formulation adjustment. MNA is contra-indicated for use in avian species [2]. Simultaneous use with MA or administration in both feed and water requires proportional concentration reduction per EFSA guidance [3]. Procurement decisions must account for these species-specific and combination-use constraints.

Citrus and Mandarin Flavor Applications Requiring Berry Nuance

MNA is naturally occurring in mandarin peel oil and petitgrain oils at concentrations ranging from 50-76.5% in leaf essential oil [1]. Sensory characterization indicates that MNA possesses an orange and mandarin peel-like odor with a musty, grape-like flavor that is 'somewhat more berry-like than grape' compared to MA's characteristic Concord grape profile [2]. Taste characteristics at 10 ppm include fruity grape skin, anthranilate-like with woody and floral nuance [3]. This differentiated flavor profile supports procurement of MNA for citrus and berry flavor applications where MA's pronounced Concord grape character would be undesirable.

Application
Selection Property
Validation Focus
Aldehyde-containing fragrance blends
Secondary amine stability (no Schiff base)
Odor profile stability over shelf-life
D. suzukii pest management
Field-demonstrated repellency
Operational range performance
Animal feed flavoring
EFSA-compliant safe concentration
Species-specific concentration limits
Citrus/berry flavor formulations
Natural occurrence & flavor nuance
Berry-like character vs. Concord grape

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylanthranilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.